Cas no 10264-31-0 (3-phenyl-n-(2-phenylethyl)propanamide)

3-phenyl-n-(2-phenylethyl)propanamide structure
10264-31-0 structure
Product Name:3-phenyl-n-(2-phenylethyl)propanamide
CAS No:10264-31-0
MF:C17H19NO
MW:253.338864564896
CID:1136047
PubChem ID:803525
Update Time:2025-04-20

3-phenyl-n-(2-phenylethyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-n-(2-phenylethyl)propanamide
    • CTK0G7506
    • AC1LFIIH
    • Oprea1_125018
    • N-phenethyl-3-phenylpropanamide
    • SureCN2186352
    • N-phenethylhydrocinnamide
    • N-(2-phenylethyl)-3-phenylpropanamide
    • STK415614
    • ST50910406
    • N-2-phenylethyl-3-phenylpropanamide
    • 3-phenylpropionylphenylethylamine
    • Oprea1_873033
    • CTK0G7506; AC1LFIIH; Oprea1_125018; N-phenethyl-3-phenylpropanamide; SureCN2186352; N-phenethylhydrocinnamide; N-(2-phenylethyl)-3-phenylpropanamide; STK415614; ST50910406; N-2-phenylethyl-3-phenylpropanamide; 3-phenylpropionylphenylethylamine; Oprea1_873033;
    • SR-01000319650-1
    • SCHEMBL2186352
    • AB00089702-01
    • Benzenepropanamide, N-(2-phenylethyl)-
    • Z27761651
    • HS-8804
    • SR-01000319650
    • 10264-31-0
    • AKOS002952789
    • DTXSID50355496
    • Inchi: 1S/C17H19NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
    • InChI Key: HIUONFHURKCCKW-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC=CC=1)NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 253.14677
  • Monoisotopic Mass: 253.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
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